1-(3,5-Dimethyl-pyrazol-1-ylmethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Description

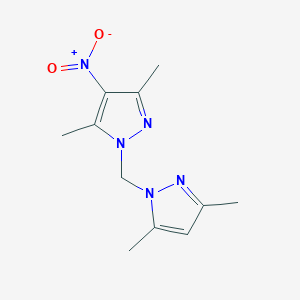

1-(3,5-Dimethyl-pyrazol-1-ylmethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative featuring dual pyrazole rings. The core structure consists of a pyrazole ring (N1/N2/C3/C4/C5) substituted with methyl groups at positions 3 and 5, a nitro group at position 4, and a second pyrazole ring (N3/N4/C6/C7/C8) linked via a methylene bridge. This compound’s structural complexity arises from its dual heterocyclic system and nitro functionalization, which confer unique electronic and steric properties.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2/c1-7-5-8(2)14(12-7)6-15-10(4)11(16(17)18)9(3)13-15/h5H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOSNBSVZWZCOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethyl-pyrazol-1-ylmethyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a diketone or β-keto ester under acidic or basic conditions.

Substitution Reactions:

Nitro Group Introduction: The nitro group is introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.

Final Assembly: The final step involves the coupling of the substituted pyrazole rings through a methylene bridge, which can be achieved using formaldehyde or other methylene donors under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyl-pyrazol-1-ylmethyl)-3,5-dimethyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon with hydrogen gas, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(3,5-Dimethyl-pyrazol-1-ylmethyl)-3,5-dimethyl-4-nitro-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

Industry: Utilized in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which 1-(3,5-Dimethyl-pyrazol-1-ylmethyl)-3,5-dimethyl-4-nitro-1H-pyrazole exerts its effects depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Chemical Reactivity: The presence of electron-donating methyl groups and electron-withdrawing nitro groups can influence the compound’s reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3,5-Dimethyl-pyrazol-1-ylmethyl)-3,5-dimethyl-4-nitro-1H-pyrazole with structurally related pyrazole derivatives, focusing on substituents, physicochemical properties, and functional roles.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

- Nitro Group Position : The 4-nitro substitution in the target compound and analogs (e.g., 1125-30-0, 882236-15-9) enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. However, steric hindrance from the pyrazolylmethyl bridge in the target compound may reduce reactivity compared to simpler analogs like 1125-30-0 .

- Thermal Stability : Ethyl or fluorinated substituents (e.g., 1001500-30-6, 5b) may enhance thermal stability over the target compound, as evidenced by their commercial availability .

Crystallographic and Structural Insights

- Crystal Packing: Pyrazole derivatives like 1-(3,5-Diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline () exhibit intermolecular C–H⋯π and π-π interactions, stabilizing the lattice. The target compound’s pyrazolylmethyl bridge may introduce similar interactions but with greater conformational flexibility .

- Hydrogen Bonding : Nitro groups in analogs participate in weak C–H⋯O bonds, influencing solubility and crystallization behavior. The target compound’s nitro group may act as a hydrogen-bond acceptor, though steric effects from the bridge could limit this .

Biological Activity

1-(3,5-Dimethyl-pyrazol-1-ylmethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (DMPNP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DMPNP, including its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

DMPNP can be synthesized through various methods involving the modification of pyrazole derivatives. The synthesis typically includes the introduction of nitro and methyl groups at specific positions on the pyrazole ring. Notably, the compound's structure consists of a pyrazole core substituted with both methyl and nitro groups, which are crucial for its biological activity.

Anticancer Properties

DMPNP exhibits promising anticancer activity. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

- Renal Cancer

In vitro studies have shown that DMPNP can induce apoptosis in these cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, it has been observed to inhibit key enzymes such as topoisomerase II and EGFR, which are critical in cancer progression .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.2 | Inhibition of topoisomerase II |

| HepG2 | 12.8 | EGFR pathway inhibition |

| Colorectal Cancer | 18.5 | Apoptosis induction |

Antibacterial and Antiviral Activity

DMPNP has also been evaluated for its antibacterial and antiviral properties. Studies indicate that it possesses moderate activity against several bacterial strains, potentially making it a candidate for treating infections caused by resistant bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

In antiviral studies, DMPNP showed effectiveness against certain viruses by interfering with viral replication processes. This broad-spectrum activity highlights its potential as a therapeutic agent beyond oncology.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which are crucial in managing chronic inflammatory diseases such as colitis. Research conducted on animal models has shown that DMPNP can reduce markers of inflammation and promote healing in inflamed tissues . This effect is likely due to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Case Studies

Several case studies have highlighted the efficacy of DMPNP in preclinical models:

- Colitis Model in Mice : A study investigated the effects of DMPNP in mice with induced colitis. Results indicated significant reductions in inflammation markers compared to control groups, suggesting therapeutic potential for inflammatory bowel diseases .

- Cancer Cell Line Studies : In vitro assays using MDA-MB-231 and HepG2 cells revealed that treatment with DMPNP resulted in decreased cell viability and increased apoptosis rates, supporting its development as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves multi-step condensation and functionalization. Key steps include:

Core Pyrazole Formation : Condensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions (e.g., H₂SO₄ catalysis) .

Nitro Group Introduction : Nitration at the 4-position using HNO₃/H₂SO₄ mixtures, with temperature control (<5°C) to avoid by-products .

Bis-Pyrazole Assembly : Alkylation of the 1-position using 3,5-dimethylpyrazole-methyl bromide in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Optimization Strategies :

- Use catalytic phase-transfer agents (e.g., TBAB) to enhance alkylation efficiency .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to minimize impurities .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methyl groups (δ 2.1–2.5 ppm for CH₃) and nitro group electronic effects (deshielding of adjacent protons) .

- IR Spectroscopy : Identify nitro stretches (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and pyrazole ring vibrations (C=N at ~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (error <2 ppm) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular geometry?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution data.

- Refinement (SHELXL) :

Model thermal displacement parameters anisotropically for non-H atoms .

Analyze nitro group orientation via torsion angles (C3-N4-O1-O2) to confirm coplanarity with the pyrazole ring .

- Intermolecular Interactions : Use Mercury software to visualize hydrogen bonds (e.g., C-H⋯O nitro) and π-π stacking between pyrazole rings .

Q. What computational methods align with experimental data on the nitro group’s electronic effects?

- Methodological Answer :

- DFT Calculations (B3LYP/6-311+G(d,p)) :

Optimize geometry and calculate electrostatic potential surfaces to predict electrophilic/nucleophilic sites .

Compare HOMO-LUMO gaps with UV-Vis spectra (e.g., λmax ~300 nm for nitro π→π* transitions) .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed inhibition trends .

Q. How to reconcile contradictory data on biological activity in pyrazole derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) .

- Structural Clustering : Group compounds by substituent patterns (e.g., nitro vs. carboxylate) to identify activity trends .

- Control Variables : Account for differences in cell lines, solvent carriers (DMSO vs. ethanol), and exposure times .

Q. How does crystal packing influence physicochemical properties?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.